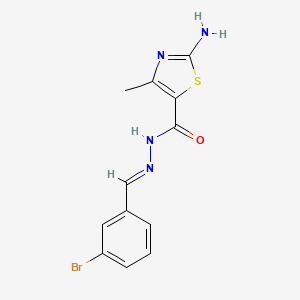![molecular formula C24H20N2O4 B3916483 methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)
methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
Descripción general
Descripción
Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate, also known as BAPMA, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzoylphenylurea family and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed that methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever.
Biochemical and physiological effects:
methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of animals with induced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, one limitation of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its low water solubility, which may limit its potential applications in aqueous systems.
Direcciones Futuras
There are several potential future directions for the research on methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate. One direction is the development of novel analogs of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate with improved pharmacological properties. Another direction is the investigation of the potential applications of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate and its potential side effects.
In conclusion, methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is a compound that has shown promising results in various scientific research studies. Its potential applications in the field of medicinal chemistry make it a compound of interest for further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
Propiedades
IUPAC Name |
methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-24(29)19-12-14-20(15-13-19)25-23(28)21(16-17-8-4-2-5-9-17)26-22(27)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,28)(H,26,27)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQBTXQRYDWWJF-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)
![3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916436.png)
![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![4-methoxy-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)

![N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916472.png)
![butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3916474.png)
![1-[2-hydroxy-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3916476.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916478.png)